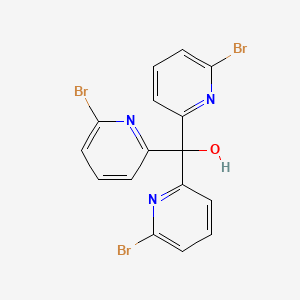

Tris(6-bromopyridin-2-yl)methanol

Description

Tris(6-bromopyridin-2-yl)methanol is a tripodal ligand featuring three 6-bromopyridin-2-yl groups attached to a central methanol moiety. This compound is notable for its structural rigidity and electron-withdrawing bromine substituents, which enhance its coordination versatility with transition metals. Synthesized via palladium-catalyzed carbonylation and Stille coupling of 6-bromopyridin-2-yl derivatives , it has been extensively studied for its ability to form stable metal complexes with distinct geometries, including trigonal prismatic (e.g., Zn²⁺, Fe²⁺) and distorted octahedral (e.g., Cu²⁺) configurations . Its crystallographic data reveal significant rotational flexibility in the pyridyl rings, with N—C—C—N bond angles ranging from 122.2° to 132.6°, which influence ligand-metal binding dynamics .

Properties

Molecular Formula |

C16H10Br3N3O |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

tris(6-bromopyridin-2-yl)methanol |

InChI |

InChI=1S/C16H10Br3N3O/c17-13-7-1-4-10(20-13)16(23,11-5-2-8-14(18)21-11)12-6-3-9-15(19)22-12/h1-9,23H |

InChI Key |

HJQFXBWQITUNBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C2=NC(=CC=C2)Br)(C3=NC(=CC=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Mechanism

The synthesis begins with 2,6-dibromopyridine (Compound 1) , which undergoes regioselective lithiation at the 6-position using n-butyllithium at 195 K. The resulting 2-bromo-6-lithiopyridine reacts with N,N-dimethylformamide (DMF) to install a formyl group, followed by sodium borohydride (NaBH₄) reduction to yield (6-bromo-2-pyridyl)methanol (Compound 2) . Key conditions include:

Mesylation and Displacement

Compound 2 is converted to its mesylate derivative (Compound 3) using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane. Subsequent SN2 displacement with sodium azide (NaN₃) in DMF affords the azide (Compound 4) , which undergoes Staudinger reduction with triphenylphosphine (PPh₃) to generate (6-bromo-2-pyridyl)methylamine (Compound 5) .

Trimerization

The final step involves reacting Compound 5 with two equivalents of mesylate Compound 3 in acetonitrile at reflux, yielding Tris(6-bromopyridin-2-yl)methanol (Compound 6) with a 49% overall yield.

Alternative Hydrazine-Mediated Pathway

A modified approach reported in coordination chemistry studies utilizes hydrazine monohydrate as a nucleophile.

Reaction Overview

This compound is synthesized by heating a mixture of This compound precursor (exact structure unspecified) with hydrazine monohydrate at 120–130°C. While yield data are unavailable, this method avoids azide intermediates, potentially enhancing safety for large-scale synthesis.

Comparative Analysis of Methodologies

Yield and Scalability

The mesylate route achieves a 49% overall yield but requires cryogenic conditions and hazardous azide handling. In contrast, the hydrazine method simplifies the sequence but lacks yield quantification. Parallel studies on pyridylmethanol derivatives suggest that substituting NaH for n-BuLi in lithiation steps could improve reproducibility, though this remains untested for the target compound.

Mechanistic Considerations

Lithiation Regioselectivity

The preference for 6-lithiation in 2,6-dibromopyridine arises from directed ortho-metalation (DoM) effects, where the adjacent bromine atom directs base coordination. Computational studies on similar systems confirm that electron-withdrawing groups at C2 stabilize the lithiated intermediate.

Chemical Reactions Analysis

Types of Reactions: Tris(6-bromopyridin-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace bromine with an azide group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Tris(2-formyl-6-pyridyl)methanol or Tris(2-carboxy-6-pyridyl)methanol.

Reduction: Tris(2-hydro-6-pyridyl)methanol.

Substitution: Tris(2-azido-6-pyridyl)methanol.

Scientific Research Applications

Chemical Properties and Structure

Tris(6-bromopyridin-2-yl)methanol, with the molecular formula , is characterized by three brominated pyridine rings attached to a central methanol group. Its structure allows it to act as a tetradentate ligand, capable of coordinating with transition metals to form stable complexes.

Coordination Chemistry

This compound is primarily utilized as a ligand in coordination chemistry. Its ability to form complexes with transition metals like copper, iron, and zinc makes it valuable for:

- Catalysis : It can facilitate various chemical reactions by stabilizing metal centers.

- Bioinorganic Chemistry : The compound serves as a model for studying metalloproteins and metalloenzymes, helping researchers understand enzymatic mechanisms.

Biological Applications

The compound's coordination capabilities extend to biological applications:

- Metal-Based Drugs : this compound can be used to design metal-based therapeutic agents targeting specific diseases.

- Biochemical Sensors : Its interaction with metal ions enables the development of sensors for detecting biologically relevant ions, such as zinc and copper, which are crucial in various biochemical processes.

Material Science

In material science, this compound has potential applications in:

- Molecular Electronics : The compound can be utilized in the synthesis of materials with tailored electronic properties.

- Supramolecular Chemistry : It serves as a building block for creating supramolecular structures, which have applications in drug delivery systems and nanotechnology.

Data Table: Coordination Complexes Formed with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Copper | High | Catalysis, Bioimaging |

| Iron | Moderate | Biological probes |

| Zinc | High | Sensor development |

Case Study 1: Coordination Chemistry

A study investigated the coordination of this compound with copper ions. The resulting complex exhibited enhanced catalytic activity in oxidation reactions compared to uncoordinated copper salts. This demonstrates the compound's utility in developing efficient catalysts for organic synthesis.

Case Study 2: Biological Imaging

Research focused on using this compound as a probe for imaging zinc ions in living cells. The compound's ability to selectively bind zinc allowed for real-time monitoring of zinc fluctuations within cellular environments, providing insights into its role in cellular signaling pathways.

Mechanism of Action

The mechanism of action of Tris(6-bromopyridin-2-yl)methanol largely depends on its role as a ligand. When it coordinates with a metal center, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complex. The molecular targets and pathways involved would vary based on the specific metal and the type of complex formed.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Tris(6-bromopyridin-2-yl)methanol and Analogues

*Estimated based on bromine’s lipophilicity; †Predicted for methoxy derivatives; ‡Estimated for pyrazolyl systems.

- Electronic Effects: The bromine substituents in this compound confer strong electron-withdrawing character, enhancing Lewis acidity in metal complexes compared to methoxy-substituted analogs (e.g., (6-Methoxypyridin-2-yl)methanol), which are electron-donating .

- Steric Hindrance : The three bulky bromopyridyl groups create significant steric hindrance, limiting coordination modes compared to smaller ligands like tris(pyrazolylmethyl)amine .

Table 3: Metal Coordination Behavior

- Flexibility vs. Rigidity: The larger N—C—C—N angles in this compound allow adaptive coordination, unlike pyrazolyl-based ligands, which enforce rigid geometries .

- Biomedical Potential: Derivatives with sulfonyl or carboxylic acid groups (e.g., gadolinium complexes) exhibit enhanced solubility for biomedical applications, a feature less explored in the tris-bromo analog .

Physicochemical Properties

Q & A

Q. Advanced: How do reaction conditions (solvent, temperature, catalysts) influence yield and purity in its synthesis?

Methodological Answer:

- Basic Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves bromination of pyridine derivatives followed by methanol group introduction. For example, substituting 6-chloropyridin-2-yl precursors with bromine using NaBr or KBr in polar aprotic solvents like DMSO at 80–100°C .

- Advanced Optimization: Reaction efficiency depends on solvent polarity (e.g., DMSO enhances nucleophilicity) and temperature control to minimize side reactions. Catalysts like Cu(I) or Pd(0) can improve cross-coupling steps with aryl halides. Kinetic studies using HPLC monitoring are recommended to identify rate-limiting steps .

Basic: How can this compound be purified and analyzed?

Q. Advanced: What advanced spectroscopic techniques validate its structural integrity and purity?

Methodological Answer:

- Basic Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures removes unreacted precursors. TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) provides preliminary purity checks .

- Advanced Analysis: High-resolution mass spectrometry (HRMS) confirms molecular mass (expected [M+H]⁺: ~434.93 g/mol). ¹H/¹³C NMR should show characteristic pyridine ring protons (δ 7.5–8.5 ppm) and methanol -OH (δ 2.5–3.5 ppm). X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (O-H stretch ~3200 cm⁻¹) .

Basic: What are the stability considerations for storing this compound?

Q. Advanced: How do environmental factors (light, humidity) affect its degradation pathways?

Methodological Answer:

- Basic Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis of the methanol group .

- Advanced Degradation Studies: Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS monitoring identifies degradation products. UV light exposure may cleave C-Br bonds, forming pyridinone derivatives; kinetic modeling using Arrhenius equations quantifies degradation rates .

Basic: What spectroscopic methods are suitable for characterizing substituent effects in derivatives?

Q. Advanced: How does bromine’s electron-withdrawing nature influence reactivity in cross-coupling reactions?

Methodological Answer:

- Basic Characterization: UV-Vis spectroscopy (λmax ~270 nm) tracks electronic transitions. Comparative ¹H NMR of bromo vs. chloro analogs reveals deshielding effects on adjacent protons .

- Advanced Mechanistic Insight: Bromine’s -I effect increases pyridine ring electrophilicity, enhancing Suzuki-Miyaura coupling with arylboronic acids. DFT calculations (B3LYP/6-31G*) model charge distribution and transition states, predicting regioselectivity in substitution reactions .

Advanced: How can computational models predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) simulates binding to proteins (e.g., kinases), with bromine contributing to halogen bonding. MD simulations (AMBER) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., Br vs. CF₃) with bioactivity .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Systematic review of reaction parameters (e.g., solvent purity, catalyst loading) using Design of Experiments (DoE). For example, a 2³ factorial design evaluates temperature, solvent, and stoichiometry effects. Meta-analysis of literature data identifies outliers due to unoptimized workup steps .

Basic: What safety protocols are essential when handling this compound?

Q. Advanced: How to mitigate risks associated with bromine release during decomposition?

Methodological Answer:

- Basic Safety: Use fume hoods, nitrile gloves, and PPE. Monitor airborne bromine via gas sensors .

- Advanced Mitigation: Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C). Scrubber systems with NaOH traps neutralize HBr emissions during high-temperature reactions .

Advanced: What role does this compound play in materials science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.